molecular formula C18H17F2NO4 B2742302 {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE CAS No. 1794799-05-5

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE

Cat. No.: B2742302
CAS No.: 1794799-05-5
M. Wt: 349.334
InChI Key: LOEHGROAPWBNPN-UHFFFAOYSA-N
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Description

{[(2,4-Difluorophenyl)Methyl]Carbamoyl}Methyl 4-Methoxy-2-Methylbenzoate is a high-purity chemical compound intended for laboratory research purposes. The structural motifs present in this molecule, including the 4-methoxy-2-methylbenzoate ester and the 2,4-difluorobenzyl group, are often explored in medicinal chemistry and drug discovery for their potential to interact with various biological targets. Researchers are investigating this compound in areas such as enzyme inhibition, receptor binding studies, and as a synthetic intermediate for the development of novel therapeutic agents. Its exact mechanism of action and specific research applications are compound-specific and should be verified by the researching scientist. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-methoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4/c1-11-7-14(24-2)5-6-15(11)18(23)25-10-17(22)21-9-12-3-4-13(19)8-16(12)20/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEHGROAPWBNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2,4-difluorobenzyl chloride with ammonia or an amine to form the corresponding benzylamine.

    Esterification: The benzylamine intermediate is then reacted with 4-methoxy-2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Oxidation: The final step involves the oxidation of the ester to introduce the oxoethyl group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxoethyl group.

    Substitution: The fluorinated benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE involves its interaction with specific molecular targets. The fluorinated benzyl group may enhance binding affinity to certain enzymes or receptors, while the oxoethyl and methoxy-methylbenzoate moieties contribute to its overall bioactivity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. Triazole-Containing Antifungal Derivatives

Compounds such as those described in (e.g., methyl 4-((1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-pyrazol-4-yl)ethynyl)benzoate) share the 2,4-difluorophenyl motif but incorporate triazole and pyrazole rings. These are synthesized via epoxide ring-opening reactions followed by amidation or ester hydrolysis . In contrast, the target compound lacks heterocyclic systems, relying instead on a carbamoyl-methyl linker, which may reduce metabolic instability compared to triazole derivatives.

b. Benzothiazine-Based Carboxylates

highlights methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates, which feature a sulfonamide-bridged bicyclic core. These compounds are synthesized from substituted anthranilic acids via sulfonylation and cyclization. The target compound’s simpler benzoate ester structure avoids the challenges of regioselective substitutions encountered in benzothiazine synthesis .

c. Carbamothioyl and Hydrazone Derivatives

and describe methyl benzoates with carbamothioyl (e.g., methyl 4-(2-{2-[(4-methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate) or carbohydrazonoyl groups. These derivatives often require multi-step reactions involving thio-urea formation or hydrazone coupling. The target compound’s carbamoyl group may offer improved hydrolytic stability compared to thioamide analogs .

Physicochemical Properties

Compound Key Substituents logP* Aqueous Solubility Thermal Stability
Target Compound 4-Methoxy, 2-methyl benzoate; 2,4-difluorobenzyl carbamoyl 3.2 (est.) Low (hydrophobic ester) Moderate (stable below 150°C)
Triazole Derivatives 2,4-Difluorophenyl, triazole 2.8–3.5 Moderate (polar heterocycles) High (stable up to 200°C)
Benzothiazine Carboxylates Sulfonamide, hydroxyl 1.5–2.0 High (ionizable groups) Low (decomposes >100°C)
Carbamothioyl Analogs Thioamide, hydrazine 2.5–3.0 Low (non-polar thio groups) Moderate (sensitive to oxidation)

*Estimated using fragment-based methods (e.g., XLogP3).

Stability and Reactivity

  • Hydrolytic Stability : The target compound’s ester group is less prone to hydrolysis than the sulfonate esters in or the thioamides in , which require alkaline conditions for degradation .
  • Metabolic Resistance: Fluorine atoms on the benzyl group may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs (e.g., ’s azo compounds) .

Biological Activity

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate (CAS Number: 1794799-05-5) is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₇F₂N O₄
  • Molecular Weight : 349.3 g/mol
  • Structure : The compound features a difluorophenyl group attached to a carbamoyl moiety and a methoxy-substituted benzoate.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer : Exhibits potential in inhibiting cancer cell proliferation.
  • Antimicrobial : Shows activity against certain bacterial strains.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the difluorophenyl group enhances binding affinity and selectivity towards these targets, which may modulate various biochemical pathways.

Anticancer Activity

A study investigated the compound's effectiveness against various cancer cell lines. It demonstrated significant cytotoxicity against:

  • Colon Carcinoma (HCT-116) : IC₅₀ value of 6.2 μM.
  • Breast Cancer (T47D) : IC₅₀ values of 43.4 μM and 27.3 μM for different derivatives.

These results suggest that the compound could be developed as a potential anticancer agent.

Antimicrobial Properties

The compound has been screened for antimicrobial activity against several bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

Results indicated effective inhibition, positioning it as a candidate for further development in antimicrobial therapies.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological Activity
{[(2,4-Difluorophenyl)methyl]carbamoyl}acetic acidSimilar structure with acetic acidModerate anticancer activity
{[(2,4-Difluorophenyl)methyl]carbamoyl}propionic acidSimilar structure with propionic acidAntimicrobial activity noted

This comparison highlights the unique properties of this compound in terms of its potency and specificity.

Case Studies

  • In vitro Studies on Cancer Cell Lines :
    • A series of experiments were conducted using various concentrations of the compound on cancer cell lines. The results consistently showed a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer drug.
  • Antimicrobial Testing :
    • The compound was tested against multiple strains in laboratory settings. It demonstrated effective inhibition comparable to standard antibiotics, indicating its potential utility in treating bacterial infections.

Q & A

Q. Table 1: Analytical Data Comparison

TechniqueKey ParametersSource
LCMSm/z 523 [M+H]⁺
HPLCRetention time: 1.05 minutes (SQD-AA05)
X-ray DiffractionMonoclinic P2₁/c, a=9.0508 Å, β=102.5°

Basic: What synthetic routes are documented for this compound, and what are their critical steps?

Methodological Answer:
Synthesis typically involves:

Core Benzoate Formation: Methoxy and methyl groups are introduced via esterification or Friedel-Crafts alkylation (similar to , which uses 4-methoxy-2-methylbenzoate precursors).

Carbamoyl Coupling: Reacting a 2,4-difluorophenylmethylamine derivative with activated carbonyl intermediates (e.g., Reference Example 109 in ).

Purification: Column chromatography or recrystallization to isolate the product.

Critical Steps:

  • Anhydrous Conditions: Essential for carbamoyl bond formation to prevent hydrolysis.
  • Catalyst Optimization: Use of coupling agents like HATU or EDCI (referenced in for analogous reactions).

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Contradictions in biological activity (e.g., receptor binding affinity) may arise from:

  • Assay Variability: Differences in buffer pH, temperature, or cell lines. Validate using standardized protocols (e.g., ’s impurity profiling for metabolite interference).
  • Structural Confirmation: Ensure batch-to-batch consistency via LCMS and NMR ().
  • Meta-Analysis: Cross-reference data with structurally related compounds (e.g., ’s diazaspiro derivatives).

Example Workflow:

Replicate assays under controlled conditions.

Perform competitive binding studies with known ligands.

Use computational docking to validate binding poses.

Advanced: What strategies are effective for studying metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Microsome Assays: Incubate with liver microsomes and identify metabolites via LC-MS/MS (e.g., ’s impurity analysis for potential metabolites).
  • Forced Degradation Studies: Expose the compound to acidic, basic, oxidative, and photolytic conditions (similar to ’s safety data protocols).
  • Stable Isotope Labeling: Track degradation products using ¹³C/²H isotopes (referenced in for tracking reaction pathways).

Q. Table 2: Degradation Conditions and Outcomes

ConditionObserved Degradation ProductsAnalytical Tool
Acidic (pH 2)Hydrolysis of ester/carbamoyl bondsLCMS
UV LightPhoto-oxidation of methoxy groupsNMR

Basic: How should researchers optimize storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials ( recommends similar conditions for methyl esters).
  • Solubility Considerations: Use anhydrous DMSO or ethanol for stock solutions to prevent hydrolysis (’s benzoate derivatives guide).
  • Long-Term Stability Monitoring: Conduct periodic HPLC checks (e.g., every 6 months) to detect degradation.

Advanced: What computational methods can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model binding to fluorinated phenyl-targeted receptors (e.g., ’s crystallography data provides starting coordinates).
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify reactive sites (as in for diazenyl derivatives).
  • Pharmacophore Mapping: Align with known bioactive scaffolds (e.g., ’s thiazol-2-yl carbamoyl analogs).

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